molecular formula C10H13ClN2O B3012967 3-(1-Amino-2-methoxyethyl)benzonitrile hydrochloride CAS No. 2126179-05-1

3-(1-Amino-2-methoxyethyl)benzonitrile hydrochloride

Cat. No.: B3012967
CAS No.: 2126179-05-1
M. Wt: 212.68
InChI Key: MFVYVRCHPAIODN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(1-Amino-2-methoxyethyl)benzonitrile hydrochloride is a useful research compound. Its molecular formula is C10H13ClN2O and its molecular weight is 212.68. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Transformation

  • 3-(1-Amino-2-methoxyethyl)benzonitrile hydrochloride is used as a chemical intermediate in the synthesis of benzonitriles and phenylacetonitriles from phenylacetic acids, employing bis(2-methoxyethyl)aminosulfur trifluoride as a reagent. This method offers a mild, efficient, and practical approach for the one-step synthesis of these compounds (Kangani, Day, & Kelley, 2008).

Magnetic Properties and Applications

  • The compound finds applications in the synthesis of coordination compounds involving Ln3+ ions. These compounds exhibit significant magnetic properties, like magnetocaloric effects and slow relaxation of magnetization, which are critical in magnetic refrigeration and other magnetic applications (Sheikh, Adhikary, & Konar, 2014).

Biocatalysis and Enantioselective Reactions

  • This compound and its derivatives are substrates in enantioselective biocatalytic hydrolysis. The nitrile biocatalytic activity of certain microorganisms, like Rhodococcus rhodochrous, is used to hydrolyse these compounds into their corresponding amides, demonstrating significant enantioselectivity (Chhiba, Bode, Mathiba, Kwezi, & Brady, 2012).

Peptide Synthesis

  • It serves as an important component in peptide coupling methods for conjugating carboxylic acids with methyl ester amino acids hydrochloride. This facilitates the synthesis of various substituted amino acid derivatives, demonstrating its versatility in peptide chemistry (Brunel, Salmi, & Letourneux, 2005).

Antimicrobial Activity

  • Some derivatives of this compound have been synthesized and exhibited antimicrobial activities. The antimicrobial properties of these compounds expand the potential applications of this chemical in pharmaceutical and medical research (Kumar, Basavaraja, Mathada, & Mylarappa, 2022).

Safety and Hazards

While specific safety data for 3-(1-Amino-2-methoxyethyl)benzonitrile hydrochloride is not available, compounds of similar structure can pose hazards. For instance, benzonitrile is considered a hazardous chemical by the OSHA Hazard Communication Standard. It is classified as a flammable liquid and can be harmful if swallowed or in contact with skin . Always handle such compounds with appropriate safety measures.

Properties

IUPAC Name

3-(1-amino-2-methoxyethyl)benzonitrile;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O.ClH/c1-13-7-10(12)9-4-2-3-8(5-9)6-11;/h2-5,10H,7,12H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFVYVRCHPAIODN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(C1=CC=CC(=C1)C#N)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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